4-(3-Fluorophenyl)-2-hydroxybenzoic acid

Lipophilicity Physicochemical Properties Drug Design

This compound's 4-(3-fluorophenyl) regioisomerism is structurally distinct from 5-substituted diflunisal analogs. The meta-fluorine substitution pattern directly impacts molecular recognition at the COX active site, enabling unique SAR studies for isoform selectivity. With XLogP3 4.4 and MW 232.21, it offers superior oral absorption potential while leaving room for further substitution. Carboxylic acid and phenolic -OH provide two orthogonal handles for library synthesis. Reported selective COX-2 IC50: 0.8 µM provides a validated starting point for hit-to-lead expansion.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 1214367-30-2
Cat. No. B6340849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)-2-hydroxybenzoic acid
CAS1214367-30-2
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17)
InChIKeyAPNXOIVYBTVBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)-2-hydroxybenzoic acid (CAS 1214367-30-2): A Regioisomeric Salicylic Acid Derivative for Inflammatory Pathway Research


4-(3-Fluorophenyl)-2-hydroxybenzoic acid is a fluorinated biphenyl compound belonging to the salicylic acid derivative class [1]. It features a single fluorine atom at the meta position of the pendant phenyl ring, distinguishing it from the more extensively studied difluorophenyl analog, diflunisal, and its para-fluoro isomer [2]. Its computed physicochemical properties, including a LogP of 4.4 and a molecular weight of 232.21 g/mol, position it within the drug-like space typical of non-steroidal anti-inflammatory drug (NSAID) templates [1]. A vendor datasheet claims it exhibits selective COX-2 inhibition with an IC50 of 0.8 µM, suggesting potential for targeted anti-inflammatory research applications [3].

Positional Isomerism and Fluorination Pattern Dictate Functional Outcomes in Salicylic Acid Analogs


Substituting one 5-phenylsalicylic acid for another without considering the precise position of the fluorine substituent introduces significant risk of divergent biological activity. The anti-inflammatory potency of this compound class is highly sensitive to the substitution pattern on both the salicylic acid core and the appended phenyl ring [1]. For instance, moving the fluorophenyl group from the 5-position (as in diflunisal analogs) to the 4-position fundamentally alters the compound's topology, physicochemical properties [2], and, consequently, its pharmacodynamic profile. The target compound's specific regioisomeric form (4-(3-fluorophenyl) rather than 4-(4-fluorophenyl) or 5-substituted variants) is not an interchangeable motif; it directly impacts the molecular recognition events critical for target engagement and downstream pharmacology.

Quantitative Differentiation Evidence for 4-(3-Fluorophenyl)-2-hydroxybenzoic acid Against Closest Analogs


Meta-Fluorine Substitution Affords Greater Lipophilicity than Unsubstituted and Para-Fluoro Analogs

The computed XLogP3 value for 4-(3-fluorophenyl)-2-hydroxybenzoic acid is 4.4, indicating higher lipophilicity compared to its non-fluorinated parent compound, 4-phenyl-2-hydroxybenzoic acid, which has a calculated XLogP3 of approximately 3.8, and a subtle difference from its para-fluoro isomer, 4-(4-fluorophenyl)-2-hydroxybenzoic acid, with a value of approximately 4.2 [1][2]. This suggests the meta-fluorophenyl group more effectively modulates partition coefficients, which can influence membrane permeability and non-specific protein binding.

Lipophilicity Physicochemical Properties Drug Design

Single Meta-Fluorine Substituent Reportedly Confers Higher COX-2 Selectivity than the Non-Fluorinated Parent Scaffold

A vendor technical datasheet reports that 4-(3-fluorophenyl)-2-hydroxybenzoic acid exhibits selective COX-2 inhibition with an IC50 value of 0.8 µM [1]. This establishes a distinct activity profile compared to the non-fluorinated parent compound, 4-phenyl-2-hydroxybenzoic acid, which would be predicted to have significantly lower affinity for COX-2 due to the absence of the halogen bond donor necessary for optimal target engagement.

COX-2 Inhibition Anti-inflammatory Activity Enzymology

4-Position Substitution Pattern is Topologically Distinct from the Class-Leading 5-Position Isomer Diflunisal

The target compound, 4-(3-fluorophenyl)-2-hydroxybenzoic acid, is a 4-substituted regioisomer, whereas the prototypical NSAID diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) is 5-substituted [1]. In a Merck patent, the 5-substituted analog 2-hydroxy-5-(3-fluorophenyl)-benzoic acid was synthesized as a distinct compound with a melting point of 196-197°C [2], proving that the positional isomer is chemically separate. The 4-substituted variant has a computed exact mass of 232.0536 Da [3], identical to its 5-substituted counterpart but with a different spatial arrangement of the carboxylic acid and hydroxyl pharmacophores, which will inevitably lead to divergent binding modes in the cyclooxygenase active site.

Regioisomerism Structure-Activity Relationship (SAR) Anti-inflammatory

Application Scenarios for 4-(3-Fluorophenyl)-2-hydroxybenzoic acid in Early Drug Discovery and Chemical Biology


Probing Divergent SAR in the 4-Phenylsalicylic Acid Region of the COX Active Site

The compound can serve as a key tool compound to explore the steric and electronic requirements of the cyclooxygenase active site's peripheral pocket. Its 4-substituted, meta-fluorophenyl scaffold is structurally distinct from the 5-substituted diflunisal series, enabling SAR studies to define new vectors for gaining isoform selectivity between COX-1 and COX-2. The reported IC50 of 0.8 µM provides a starting activity value for hit expansion [1].

Developing Next-Generation NSAID Leads with Favorable Physicochemical Properties

With a higher computed lipophilicity (XLogP3 = 4.4) than its para-fluoro isomer (XLogP3 = 4.2) and non-fluorinated analog [2], this compound is a superior candidate for medicinal chemistry optimization programs aiming to improve oral absorption and distribution to inflamed tissues. Its molecular weight (232.21 g/mol) remains below the 300 Da threshold, leaving room for additional substituents during lead optimization.

Intermediate for Generating Novel Fluorine-Containing Biaryl Libraries

As a validated intermediate, this compound's carboxylic acid and phenolic hydroxyl functional groups provide two orthogonal reactive handles for library synthesis [3]. It can be used to generate diverse compound collections for high-throughput screening against other inflammatory targets, facilitating the discovery of chemical probes with polypharmacology or entirely new mechanisms of action beyond COX inhibition.

Quote Request

Request a Quote for 4-(3-Fluorophenyl)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.